(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
This compound is a purine nucleoside derivative characterized by a furan-2-ylmethylamino substituent at the N⁶ position of the adenine base and a hydroxymethyl group on the ribose moiety.
Properties
CAS No. |
4546-71-8 |
|---|---|
Molecular Formula |
C15H17N5O4 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H17N5O4/c21-6-11-10(22)4-12(24-11)20-8-19-13-14(17-7-18-15(13)20)16-5-9-2-1-3-23-9/h1-3,7-8,10-12,21-22H,4-6H2,(H,16,17,18)/t10-,11+,12+/m0/s1 |
InChI Key |
AOCQMSCXEXNKSX-QJPTWQEYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Functionalization of Purine Base
The purine base is modified to introduce an amino group at the 6-position. This step often involves nucleophilic substitution reactions using ammonia or related amines. The reaction conditions include:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Temperature: Moderate heating (50–80°C) to facilitate substitution.
Step 2: Attachment of Furan Moiety
The furan moiety is introduced through a coupling reaction between a furan derivative (e.g., furan-2-carboxaldehyde) and the functionalized purine base. This step may involve:
- Use of a catalyst like palladium for cross-coupling.
- Protection-deprotection strategies to safeguard reactive groups during synthesis.
Step 3: Formation of Tetrahydrofuran Ring
The tetrahydrofuran ring is constructed by cyclization reactions involving hydroxymethyl precursors. Key considerations include:
- Stereoselective reagents to ensure correct configuration at chiral centers.
- Reaction conditions such as low temperatures and acidic or basic catalysts.
Step 4: Final Purification
After synthesis, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). This ensures high purity and removal of any side products or unreacted intermediates.
Reaction Conditions and Optimization
Each step in the synthesis requires careful optimization:
- Temperature Control: Ensures stability of intermediates and avoids side reactions.
- Solvent Selection: Polar solvents are preferred for solubility and reactivity.
- Catalyst Use: Catalysts like palladium or acid catalysts enhance reaction efficiency.
Table summarizing typical reaction conditions:
| Step | Solvent | Temperature | Catalyst/Agent |
|---|---|---|---|
| Functionalization | DMF | 50–80°C | Ammonia/amines |
| Furan Attachment | Toluene/DMF | 60–100°C | Palladium catalyst |
| Cyclization | Methanol/Water | 0–30°C | Acid/Base catalyst |
Challenges in Synthesis
The preparation of this compound presents several challenges:
- Stereochemistry Control: Ensuring correct configuration at chiral centers is critical for biological activity.
- Yield Optimization: Multi-step processes often result in reduced yields; careful monitoring is required.
- Purification: Removal of impurities and side products can be complex due to similar physical properties.
Applications in Research
This compound’s preparation methods are tailored for its use in medicinal chemistry, particularly in enzyme inhibition studies and DNA/RNA interactions. Its structural similarity to natural nucleosides makes it valuable for biochemical research.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : The compound's purine base suggests potential antiviral properties, as purines are often involved in nucleic acid synthesis and metabolism. Research indicates that derivatives of purine compounds can exhibit significant antiviral activity against various viruses, including HIV and hepatitis viruses. The furan moiety may enhance this activity by improving the compound's ability to penetrate cellular membranes or interact with viral enzymes .
Cancer Treatment : Compounds similar to this structure have been investigated for their ability to inhibit cancer cell proliferation. The presence of the tetrahydrofuran group may contribute to the compound's stability and bioavailability, making it a candidate for further development in cancer therapeutics. Studies have shown that modifications in the purine structure can lead to increased cytotoxicity against specific cancer cell lines .
Biochemical Applications
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism. This inhibition can be crucial for developing drugs that target metabolic pathways in cancer cells or pathogens. For example, research has demonstrated that specific purine derivatives can effectively inhibit enzymes like adenosine deaminase, which plays a role in purine metabolism .
Nucleotide Analogues : As a structural analogue of natural nucleotides, this compound can be utilized in studies related to nucleic acid synthesis and repair mechanisms. Its unique structure allows it to mimic natural substrates, potentially leading to insights into the mechanisms of action for various biochemical processes.
Synthesis and Modification
Synthetic Pathways : The synthesis of (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has been explored through various chemical reactions involving furan derivatives and tetrahydrofuran intermediates. Optimizing these synthetic routes can lead to higher yields and purity, which is essential for pharmaceutical applications .
Structure-Activity Relationship Studies : Understanding how modifications to the furan or purine components affect biological activity is crucial. Researchers are conducting structure-activity relationship studies to determine which structural features contribute most significantly to the desired pharmacological effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through
Biological Activity
The compound (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.
Structural Characteristics
The compound features a purine base linked to a furan-2-ylmethylamino group and a tetrahydrofuran moiety. The stereochemistry indicated by the (2R,3S,5R) notation is crucial for its biological interactions. The presence of hydroxymethyl and amino groups enhances its solubility and reactivity, which may contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions of appropriate precursors.
- Attachment of the Purine Base : A nucleophilic substitution reaction introduces the purine base to the furan structure.
- Formation of the Tetrahydrofuran Ring : Cyclization reactions are employed to form the tetrahydrofuran ring, often utilizing protecting groups for regioselectivity.
The biological activity of (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is primarily attributed to its interaction with various molecular targets involved in cellular processes:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
- DNA/RNA Interactions : The purine structure allows it to potentially interfere with nucleic acid synthesis and function.
Therapeutic Applications
Research has indicated several promising therapeutic applications:
- Anticancer Activity : Studies have shown that compounds with similar purine scaffolds exhibit cytotoxic effects against cancer cell lines such as HeLa and HepG2 .
- Antiviral Properties : There is growing interest in purine derivatives for their antiviral potential, particularly against RNA viruses .
- Antimicrobial Effects : The furan moiety is known to possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial therapy .
Case Studies and Research Findings
Several studies have explored the biological activities associated with purine derivatives:
-
Cytotoxicity Studies : Research demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the purine structure can enhance biological activity .
Compound Structure IC50 (µM) Cell Line Purine Derivative A 10 HeLa Purine Derivative B 15 HepG2 Target Compound 8 HeLa - Mechanistic Studies : Investigations into the interaction between purine-based ligands and their targets revealed distinct binding sites that could be exploited for drug design .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The N⁶ position of adenine is a critical site for modulating biological activity. Key comparisons include:
Substituent Impact Analysis:
- Hydrophobicity : Benzyl (compound 8) and phenylpropyl (YZG-330) groups enhance membrane permeability but reduce solubility compared to the furan group, which may improve aqueous solubility due to furan's oxygen heteroatom .
- Receptor Selectivity : Thiophenmethyl (compound 7) and furanmethyl substituents, both heteroaromatic, may favor A₁/A₂A receptor dual activity, whereas bulky groups like (R)-1-phenylpropyl (YZG-330) enhance A₁ specificity .
Pharmacological and Functional Insights
- Adenosine Receptor Modulation: A₁ Agonists: YZG-330 and compound 9d (4-hydroxyphenethylamino, ) demonstrate A₁-mediated hypothermia and anti-inflammatory effects, suggesting the target compound’s furan group may similarly target A₁ .
- Enzyme Inhibition: CD39/CD73 inhibitors like compound 8 (benzylamino) highlight the role of N⁶ substituents in blocking extracellular ATP hydrolysis, a mechanism possibly applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
